molecular formula C19H20N4O2 B2717571 N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 941988-22-3

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No.: B2717571
CAS No.: 941988-22-3
M. Wt: 336.395
InChI Key: XLBJSCTYYYGRTH-UHFFFAOYSA-N
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Description

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of the Compound

This compound features an indole moiety, which is significant in many natural products and pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, influencing numerous signaling pathways. This includes modulation of the cell cycle and apoptosis in cancer cells .
  • Biochemical Pathways : The compound has been shown to affect pathways related to inflammation and tumor growth, particularly through inhibition of key proteins involved in these processes .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MGC-803 (gastric carcinoma)0.4 ± 0.1
A549 (lung cancer)1.59
DU-145 (prostate cancer)1.00
HCT-116 (colon cancer)1.34

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Antiviral Activity

The compound's antiviral properties have also been explored, with preliminary studies indicating effectiveness against certain viral strains. The mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation.

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties against various bacterial strains. This aspect highlights its potential utility in treating infections alongside its anticancer applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound through a multi-step reaction involving indole derivatives and characterized its biological activity against selected cancer cell lines. The results indicated potent antiproliferative effects, warranting further exploration into its mechanism of action .
  • Comparative Studies : Comparative analyses with other indole derivatives have shown that modifications in the structure can significantly impact biological activity. For instance, variations in substituents on the indole ring led to differing levels of cytotoxicity and receptor binding affinity .

Properties

IUPAC Name

N-[3-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-23-12-17(16-9-4-5-10-18(16)23)22-19(25)21-15-8-6-7-14(11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJSCTYYYGRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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